1-[4-(1,3-Benzoxazol-2-yl)piperidin-1-yl]-2-(4-ethylphenoxy)propan-1-one
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Overview
Description
1-[4-(1,3-Benzoxazol-2-yl)piperidin-1-yl]-2-(4-ethylphenoxy)propan-1-one is a complex organic compound that features a benzoxazole ring, a piperidine ring, and an ethylphenoxy group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[4-(1,3-Benzoxazol-2-yl)piperidin-1-yl]-2-(4-ethylphenoxy)propan-1-one typically involves multiple steps:
Formation of the Benzoxazole Ring: This can be achieved by cyclization of o-aminophenol with a carboxylic acid derivative under acidic conditions.
Piperidine Ring Formation: The piperidine ring can be synthesized via hydrogenation of pyridine derivatives or by cyclization of appropriate precursors.
Coupling Reactions: The benzoxazole and piperidine rings are then coupled using a suitable linker, often involving nucleophilic substitution reactions.
Final Assembly: The ethylphenoxy group is introduced through etherification or similar reactions, completing the synthesis.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
1-[4-(1,3-Benzoxazol-2-yl)piperidin-1-yl]-2-(4-ethylphenoxy)propan-1-one can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially modifying its activity or properties.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.
Substitution: Conditions vary depending on the specific reaction but often involve catalysts and solvents like dichloromethane (DCM) or dimethylformamide (DMF).
Major Products
The major products of these reactions depend on the specific conditions and reagents used but can include various derivatives with modified functional groups or altered ring structures.
Scientific Research Applications
1-[4-(1,3-Benzoxazol-2-yl)piperidin-1-yl]-2-(4-ethylphenoxy)propan-1-one has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe or as a lead compound in drug discovery.
Medicine: Explored for its pharmacological properties, including potential therapeutic effects.
Industry: Utilized in the development of new materials with specific properties, such as polymers or coatings.
Mechanism of Action
The mechanism of action of 1-[4-(1,3-Benzoxazol-2-yl)piperidin-1-yl]-2-(4-ethylphenoxy)propan-1-one involves its interaction with specific molecular targets, such as enzymes or receptors. The benzoxazole and piperidine rings are key to its binding affinity and specificity, while the ethylphenoxy group can modulate its activity and solubility. The exact pathways and targets depend on the specific application and context.
Comparison with Similar Compounds
Similar Compounds
1-(1,3-Benzoxazol-2-yl)piperidin-4-one: Shares the benzoxazole and piperidine rings but lacks the ethylphenoxy group.
4-(5-Methyl-1,3-benzoxazol-2-yl)cyclohexylmethanamine: Contains a benzoxazole ring but differs in the structure of the attached rings and substituents.
Uniqueness
1-[4-(1,3-Benzoxazol-2-yl)piperidin-1-yl]-2-(4-ethylphenoxy)propan-1-one is unique due to its specific combination of functional groups and rings, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.
Properties
Molecular Formula |
C23H26N2O3 |
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Molecular Weight |
378.5 g/mol |
IUPAC Name |
1-[4-(1,3-benzoxazol-2-yl)piperidin-1-yl]-2-(4-ethylphenoxy)propan-1-one |
InChI |
InChI=1S/C23H26N2O3/c1-3-17-8-10-19(11-9-17)27-16(2)23(26)25-14-12-18(13-15-25)22-24-20-6-4-5-7-21(20)28-22/h4-11,16,18H,3,12-15H2,1-2H3 |
InChI Key |
RRCODNYFSVSVKT-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=CC=C(C=C1)OC(C)C(=O)N2CCC(CC2)C3=NC4=CC=CC=C4O3 |
Origin of Product |
United States |
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